2-Amino-2,2-diphenylacetonitrile

Steric hindrance Stability engineering Dimerization suppression

2-Amino-2,2-diphenylacetonitrile (CAS 52460-99-8; molecular formula C14H12N2; molecular weight 208.26 g/mol) is a geminal α-aminonitrile featuring a quaternary α-carbon bearing two phenyl substituents, a primary amino group, and a nitrile group. It belongs to the broader class of α-amino-arylacetonitriles, which serve as key intermediates in pharmaceutical synthesis.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B8715332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2,2-diphenylacetonitrile
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)N
InChIInChI=1S/C14H12N2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,16H2
InChIKeyXLHAFLQPSYZDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2,2-diphenylacetonitrile (CAS 52460-99-8): Structural Identity and Compound-Class Positioning for Informed Procurement


2-Amino-2,2-diphenylacetonitrile (CAS 52460-99-8; molecular formula C14H12N2; molecular weight 208.26 g/mol) is a geminal α-aminonitrile featuring a quaternary α-carbon bearing two phenyl substituents, a primary amino group, and a nitrile group . It belongs to the broader class of α-amino-arylacetonitriles, which serve as key intermediates in pharmaceutical synthesis . Unlike simpler members of this class—such as the parent aminoacetonitrile, which is unstable at room temperature and requires salt formulation —the gem-diphenyl architecture confers crystalline solid-state properties and sufficient steric protection to enable handling as a stable free base under standard laboratory conditions.

Why 2-Amino-2,2-diphenylacetonitrile Cannot Be Reliably Substituted by Simpler α-Aminonitriles: Steric and Stability Gatekeeping


The α-aminonitrile scaffold spans a continuum from the parent aminoacetonitrile (unstable free base, requires salt form ) through mono-aryl analogs such as 2-amino-2-phenylacetonitrile (MW 132.16 g/mol, mp ~55 °C ) to the gem-diphenyl target compound (MW 208.26 g/mol, crystalline solid ). This structural progression is not merely incremental: the second phenyl group at the quaternary α-carbon introduces steric shielding that fundamentally alters stability, reactivity, and handling characteristics. Mono-phenyl α-aminonitriles are documented to undergo dimerization under mild conditions , a degradation pathway that the gem-diphenyl architecture sterically suppresses. Substitution of the target compound with a lowerphenyl analog therefore risks both chemical instability and divergent reactivity profiles in multi-step synthetic sequences.

2-Amino-2,2-diphenylacetonitrile: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decision Support


Molecular Weight and Steric Bulk Differentiation vs. Mono-Phenyl Analog 2-Amino-2-phenylacetonitrile

The target compound (2-Amino-2,2-diphenylacetonitrile, CAS 52460-99-8) possesses a molecular weight of 208.26 g/mol (C14H12N2) , representing a 57.6% mass increase over its closest mono-phenyl structural analog, 2-amino-2-phenylacetonitrile (CAS 16750-42-8; MW 132.16 g/mol, C8H8N2) . This mass difference corresponds to the presence of a second phenyl ring at the quaternary α-carbon, which provides steric shielding of both the amino and nitrile functionalities. The functional consequence is significant: mono-phenyl α-aminonitriles are documented to undergo dimerization to 3-amino-2,4-diphenyl-2-butenenitrile under mild conditions, a pathway confirmed by NMR stereochemical analysis . The gem-diphenyl architecture sterically precludes this degradation route, conferring enhanced storage stability as a crystalline free base, in contrast to the parent aminoacetonitrile (zero phenyl groups), which is unstable at room temperature and must be handled as a hydrochloride or bisulfate salt .

Steric hindrance Stability engineering Dimerization suppression

Purity Specification and Analytical Documentation: Bidepharm 97% Standard Grade vs. General Research-Grade α-Aminonitriles

Bidepharm supplies 2-Amino-2,2-diphenylacetonitrile (CAS 52460-99-8) at a standard purity of 97%, with batch-specific quality certificates encompassing HPLC, NMR, and GC analyses . This specification exceeds the typical 95% minimum purity commonly offered for research-grade α-aminonitrile analogs. For comparison, 2-amino-2-phenylacetonitrile is commercialized with a minimum purity of 95% , while the imine-protected analog N-(Diphenylmethylene)aminoacetonitrile is available at ≥99% HPLC purity—but as a protected species requiring an additional deprotection step . The 97% purity offering with multi-method analytical documentation provides a procurement-relevant balance between purity assurance and cost, and the availability of HPLC, NMR, and GC batch data allows direct verification of identity, absence of dimerization byproducts, and residual solvent levels prior to use in regulated synthetic sequences.

Purity specification Quality assurance Analytical characterization

Enantioselective Synthetic Utility: Diphenylmethylidene-Protected Scaffold in Catalytic Asymmetric Mannich-Type Reactions

The diphenylmethylidene-protected derivative of α-aminoacetonitrile—directly accessible from 2-amino-2,2-diphenylacetonitrile via imine formation with benzophenone—has been demonstrated as an effective substrate in catalytic enantioselective Mannich-type reactions with imines, using chiral bis(imidazoline)/Pd catalysts . Kondo et al. (2015) reported that the reaction of diphenylmethylidene-protected α-aminoacetonitriles with various imines proceeds with good yields and diastereo- and enantioselectivities, while reaction with di-tert-butyl azodicarboxylate affords chiral α,α-diaminonitriles in high yield with high enantioselectivity . In contrast, simpler α-aminonitrile scaffolds lacking the diphenylmethylidene protecting group (e.g., unprotected aminoacetonitrile or N-Boc-protected variants) do not participate in this specific enantioselective manifold with comparable selectivity, as the diphenylmethylidene group serves simultaneously as a steric directing element and an anion-stabilizing group at the α-position . This establishes a synthetic niche that structurally simpler α-aminonitriles cannot occupy without additional functionalization steps.

Asymmetric catalysis Chiral building block Palladium catalysis

Functional Group Availability vs. Diphenylacetonitrile (CAS 86-29-3): The α-Amino Group as a Synthetic Handle

2-Amino-2,2-diphenylacetonitrile (MW 208.26 g/mol, C14H12N2) contains both a nucleophilic primary amino group (–NH2) and an electrophilic nitrile group (–C≡N) at the quaternary α-carbon . Its closest non-amino analog, diphenylacetonitrile (DPAN, CAS 86-29-3; MW 193.24 g/mol, C14H11N; mp 71–73 °C) , lacks the amino group entirely, possessing only the nitrile functionality. This structural difference has direct synthetic consequences: DPAN requires deprotonation with strong base (e.g., NaNH2 or KOH) to generate a nucleophilic anion for C–C bond formation, as exemplified in the Bockmühl–Ehrhart methadone synthesis where DPAN anion is alkylated with 1-dimethylamino-2-chloropropane . In contrast, the target compound's free α-amino group enables direct participation in Strecker-type condensations, Mannich reactions, and imine formations without pre-activation, while the nitrile remains available for orthogonal transformations (hydrolysis to amide/acid, reduction to amine, or cycloaddition). The molecular weight difference (ΔMW = 15.02 g/mol, 7.8% greater) reflects the added amino group, which effectively doubles the number of directly addressable reactive sites.

Synthetic versatility Functional group orthogonality Pharmaceutical intermediate

Synthetic Step Economy vs. N-(Diphenylmethylene)aminoacetonitrile: Free Amine Eliminates Deprotection Overhead

2-Amino-2,2-diphenylacetonitrile (CAS 52460-99-8; MW 208.26 g/mol) bears a free primary α-amino group available for immediate reaction without deprotection . Its imine-protected counterpart, N-(Diphenylmethylene)aminoacetonitrile (CAS 70591-20-7; MW 220.28 g/mol, C15H12N2; mp 83–86 °C) , is widely used as a glycine anion equivalent in phase-transfer-catalyzed alkylations , but the diphenylmethylene protecting group must be cleaved in a separate hydrolytic or acidic step to liberate the free amine for downstream transformations such as amide coupling, reductive amination, or Schiff base formation. This additional deprotection step typically adds 2–4 hours of reaction time and a chromatographic or extractive purification operation. The target compound thus offers a one-step synthetic economy advantage in sequences where the free α-amino group is the desired reactive handle. The molecular weight difference (ΔMW = 12.02 g/mol, 5.5% lower for the target) also translates to marginally higher atom economy per mole of product.

Synthetic step economy Protecting-group-free synthesis Process efficiency

Patent-Validated Pharmaceutical Intermediate Precedence: Cardiovascular and Cerebrovascular Drug Scaffolds

The 2-amino-2,2-diarylacetonitrile scaffold has been explicitly claimed in multiple pharmaceutical patents as a key intermediate for cardiovascular and cerebrovascular drug candidates. US Patent 4,968,717 (BASF, 1990) describes phenylacetonitriles substituted by basic groups, encompassing the 2-amino-2,2-diphenylacetonitrile core structure, as active agents for treating cerebrovascular disorders, hypertension, and coronary heart disease . US Patent 4,612,329 discloses pharmaceutical alpha-aminoalkyl-alpha-alkylphenylacetonitrile derivatives useful for treatment of cardiovascular diseases, peripheral circulatory insufficiency, and cerebral circulation failure . Additionally, US Patent 4,487,721 provides an industrial production process for 2-amino-2-arylacetonitriles, confirming scalable manufacturing precedent . In contrast, the simpler 2-amino-2-phenylacetonitrile scaffold lacks equivalent patent density for therapeutic applications, with its primary documented use being as a general synthetic building block rather than a direct pharmaceutical intermediate with validated disease-relevant activity.

Pharmaceutical patent Cardiovascular intermediate Procurement justification

2-Amino-2,2-diphenylacetonitrile: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Chiral Building Block for Asymmetric Synthesis of Quaternary α-Amino Acid Derivatives

Research groups engaged in catalytic asymmetric synthesis of non-proteinogenic α,α-disubstituted amino acids should prioritize 2-amino-2,2-diphenylacetonitrile as a starting material. As demonstrated by Kondo et al. (2015), the diphenylmethylidene-protected α-aminoacetonitrile scaffold—directly derived from this compound—participates in catalytic enantioselective Mannich-type reactions using chiral bis(imidazoline)/Pd catalysts, affording chiral α,α-diaminonitriles with high enantioselectivities . Simpler α-aminonitriles lacking the gem-diphenyl architecture cannot engage this specific catalytic manifold with comparable selectivity, as the diphenylmethylidene group serves as both a steric directing element and an anion-stabilizing moiety. Procurement of 2-amino-2,2-diphenylacetonitrile in 97% purity with full analytical characterization (HPLC, NMR, GC) ensures immediate suitability for this demanding asymmetric transformation.

Medicinal Chemistry Programs Targeting Cardiovascular Ion Channel or GPCR Modulators

Medicinal chemistry teams developing small-molecule therapeutics for cardiovascular or cerebrovascular indications (hypertension, coronary heart disease, cerebral ischemia) can leverage 2-amino-2,2-diphenylacetonitrile as a privileged scaffold with established patent precedence. US Patent 4,968,717 (BASF) explicitly claims pharmaceutical compositions based on substituted phenylacetonitriles encompassing the 2-amino-2,2-diarylacetonitrile core for these therapeutic areas . US Patent 4,612,329 further validates the scaffold for cardiovascular and peripheral circulatory indications . This patent landscape, combined with the scaffold's synthetic versatility (free amino + nitrile groups enabling orthogonal derivatization) and its differentiation from the simpler diphenylacetonitrile (which lacks the amino handle), makes the target compound a strategically justified procurement choice over non-amino or mono-phenyl analogs for hit-to-lead and lead optimization campaigns in cardiovascular drug discovery.

Multi-Step Process Development Requiring Stable α-Aminonitrile Intermediates Without Cold-Chain Logistics

Process chemistry groups developing multi-step synthetic routes that require a stable, isolable α-aminonitrile intermediate should select 2-amino-2,2-diphenylacetonitrile over simpler analogs. The parent aminoacetonitrile is unstable as a free base at room temperature and must be handled as a salt ; the mono-phenyl analog 2-amino-2-phenylacetonitrile is documented to undergo dimerization under mild conditions ; and N-(Diphenylmethylene)aminoacetonitrile, while stable, requires an additional deprotection step to liberate the free amine . The gem-diphenyl substitution on the target compound provides steric protection that prevents dimerization while maintaining the free amine in a directly reactive form. Its crystalline solid nature at ambient temperature and documented moderate stability under standard conditions enable storage at 2–8 °C without the specialized handling (inert atmosphere, sub-zero temperatures) that simpler α-aminonitriles demand. The 97% purity with multi-method batch QC documentation further supports direct use in regulated intermediate production without in-house re-characterization.

Academic and Industrial Laboratories Synthesizing N-Heterocyclic Compound Libraries via α-Aminonitrile Cyclization Chemistry

Synthetic chemistry laboratories focused on constructing nitrogen-containing heterocycle libraries (imidazolines, pyrroles, pyridines, thiadiazoles) through α-aminonitrile cyclization or condensation cascades should procure 2-amino-2,2-diphenylacetonitrile as a versatile dual-functional building block. Its free α-amino group enables direct Schiff base/imine formation with aldehydes and ketones without pre-activation, while the nitrile group provides an electrophilic center for nucleophilic cyclization or hydrolysis to amide/carboxylic acid derivatives . In contrast, diphenylacetonitrile (CAS 86-29-3) lacks the amino handle and requires strong-base deprotonation for reactivity , while N-(Diphenylmethylene)aminoacetonitrile mandates deprotection before the amine becomes available for condensation chemistry . Patent US 4,487,721 confirms scalable production precedent for 2-amino-2-arylacetonitriles , providing supply-chain confidence for library-scale procurement.

Quote Request

Request a Quote for 2-Amino-2,2-diphenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.